
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3,4-dichlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3,4-dichlorophenyl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3,4-dichlorophenyl)urea typically involves the reaction of 5-chloro-1,2-benzothiazole with 3,4-dichloroaniline in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like ethanol or ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain pathogens.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing their catalytic function.
Disrupting cellular processes: Interfering with cellular signaling pathways and leading to altered cellular functions.
Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-phenylurea: Lacks the additional chloro substituents on the phenyl ring.
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-chlorophenyl)urea: Contains only one chloro substituent on the phenyl ring.
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea: Has a single chloro substituent at a different position on the phenyl ring.
Uniqueness
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3,4-dichlorophenyl)urea is unique due to the presence of multiple chloro substituents on both the benzothiazole and phenyl rings. This structural feature may contribute to its enhanced biological activity and distinct chemical properties compared to similar compounds.
Propriétés
Numéro CAS |
105734-65-4 |
|---|---|
Formule moléculaire |
C14H8Cl3N3OS |
Poids moléculaire |
372.7 g/mol |
Nom IUPAC |
1-(5-chloro-1,2-benzothiazol-3-yl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C14H8Cl3N3OS/c15-7-1-4-12-9(5-7)13(20-22-12)19-14(21)18-8-2-3-10(16)11(17)6-8/h1-6H,(H2,18,19,20,21) |
Clé InChI |
BSAHPOJYZWEZBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)NC2=NSC3=C2C=C(C=C3)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


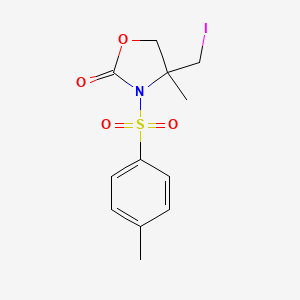
![2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14344893.png)
![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)
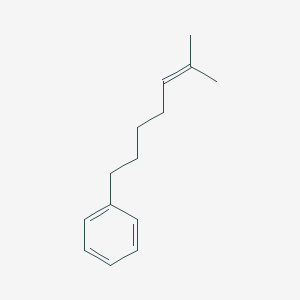
![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)
![Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate](/img/structure/B14344911.png)
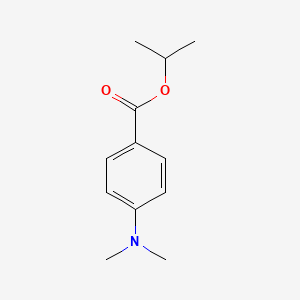
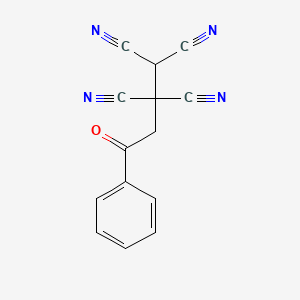
![2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl-](/img/structure/B14344933.png)
![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-](/img/structure/B14344938.png)
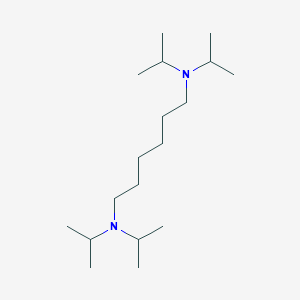

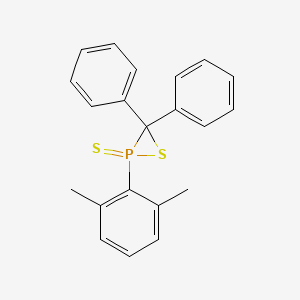
![2-ethyl-1H-benzo[f]benzimidazole-4,9-dione](/img/structure/B14344954.png)
